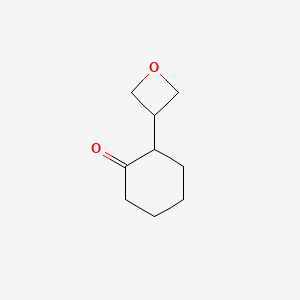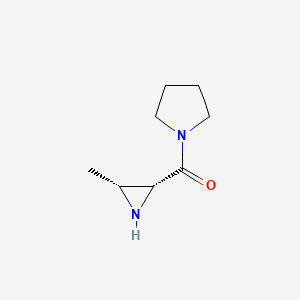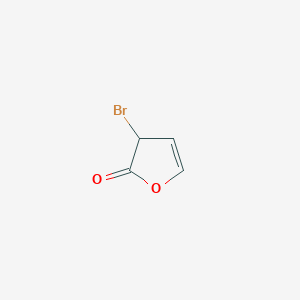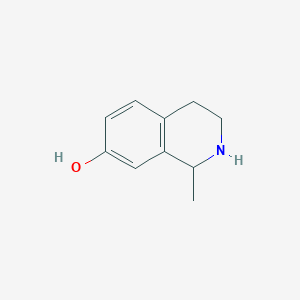
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products. This compound has garnered attention due to its potential neuroprotective and antidepressant properties .
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as controlling temperature and pH levels during the reaction .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Medicine: Research has shown its potential as an antidepressant and its ability to prevent parkinsonism.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves several pathways:
Neuroprotection: The compound acts as a neuroprotectant by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Antidepressant Effects: It exerts antidepressant-like effects by modulating dopamine metabolism and antagonizing the effects of neurotoxins.
Antiaddictive Properties: The compound has shown potential in reducing cravings and combating substance abuse.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique compared to other similar compounds due to its specific neuroprotective and antidepressant properties. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities and presence in natural products.
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with neuroprotective properties.
Properties
CAS No. |
62535-38-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C10H13NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7/h2-3,6-7,11-12H,4-5H2,1H3 |
InChI Key |
HZEAYESUQGYNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





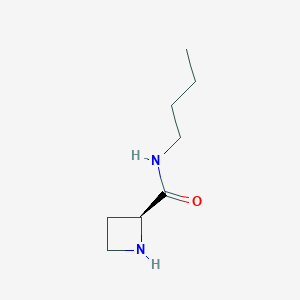
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)

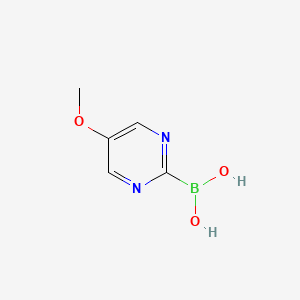
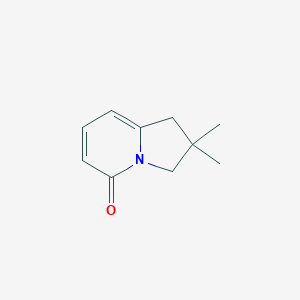
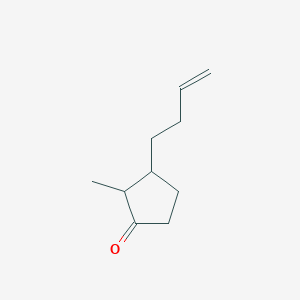
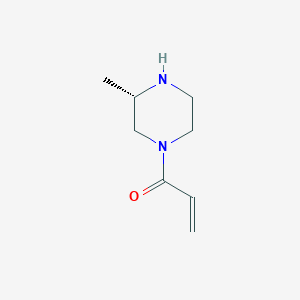
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
